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Compound Focus: Spebrutinib

CAS No.: 1202757-89-8

Cat. No.: S547909

Toxicity Profile & Clinical Adverse Events

The table below summarizes the adverse events (AEs) observed in clinical trials of spebrutinib [1].

Specific Adverse Incidence

Toxicity Categor Notes | Management Context
4 gory Event (Grade) g
Hematologic Neutropenia 16% (Grade 3-  Monitor blood counts [1].
Toxicity 4)
Thrombocytopenia 8% (Grade 3- Monitor blood counts [1].
4)
Cardiovascular Atrial Fibrillation ~3.5% (All Most patients had a prior history [1].
Toxicity grades)
Gastrointestinal Diarrhea 68% (All Most common non-hematologic AE
Toxicity grades) [1].
Nausea 35% (All [1]
grades)
General Disorders Fatigue 45% (All [1]
grades)
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. Specific Adverse Incidence
Toxicity Category Notes /| Management Context
Event (Grade)
Pyrexia 27% (All [1]
grades)
Other Cough 27% (All [1]
grades)
Headache 25% (All [1]
grades)
Ecchymosis 5.3% (All Associated with BTK inhibition of
grades) platelet signaling [1].

In a separate phase 2a study for rheumatoid arthritis, spebrutinib was generally well-tolerated over a 4-
week period, with treatment-emergent AEs comparable to the placebo group [2] [3]. This suggests that the

toxicity profile can vary significantly between oncology and autoimmune disease indications.

Mechanistic Insights: Metabolism & Reactive
Intermediates

The observed toxicities of spebrutinib may be driven by its metabolic bioactivation. In vitroe studies using

rat liver microsomes have identified that spebrutinib can form multiple reactive intermediates [1] [4].

e Structural Alert: The acrylamide moiety, which is essential for its irreversible covalent binding to
BTK, is also identified as a key structural alert for toxicity [1]. This group is involved in forming
reactive glycidamide and aldehyde intermediates.

o Key Reactive Species: Research has trapped and characterized several reactive metabolites,
including:

o Iminium ions (trapped with potassium cyanide)
o Iminoquinone species (trapped with glutathione)
o Aldehyde intermediates (trapped with methoxylamine) [1]

¢ Metabolic Pathways: The primary phase | metabolism involves oxidation, hydroxylation, O-
dealkylation, epoxidation, defluorination, and reduction [1].
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The diagram below illustrates the experimental workflow for investigating these reactive metabolites.

Spebrutinib (SPB)

J \ Trapping Agents \

KCN (Iminium) GSH (Iminoquinone) Methoxylamine (Aldehyde)

Click to download full resolution via product page

Troubleshooting Guide: FAQs for Researchers

Q1: What are the primary safety concerns we should monitor in pre-clinical studies? Beyond standard

toxicology, focus on:

e Hematological Parameters: Given the incidence of neutropenia and thrombocytopenia in clinical
trials, closely monitor complete blood counts in animal models [1].

e Cardiovascular Function: Pay particular attention to signs of arrhythmia, such as atrial fibrillation,
especially in long-term studies [1] [5].

¢ Liver Metabolism: Investigate the formation of reactive metabolites using trapping agents as outlined
in the experimental workflow. The formation of multiple GSH and cyanide adducts indicates significant
bioactivation potential [1].
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Q2: The toxicity profile seems similar to ibrutinib. How does spebrutinib's specificity compare?
Spebrutinib is a covalent, irreversible inhibitor that specifically targets Cys481 in BTK's ATP-binding
pocket [6]. While it was designed for high specificity, off-target effects are still possible. In-silico profiling
suggests potential inhibition of other kinases with a homologous cysteine residue, such as JAK3 and Tec,
which could contribute to its toxicity profile [6]. This cross-reactivity within the Tec family is a common

challenge for BTK inhibitors [7].

Q3: Are there specific drug-drug interaction risks during combination studies? Yes. As a class, BTK
inhibitors are primarily metabolized by Cytochrome P450 3A4 (CYP3A4) [5]. Co-administration with
strong CYP3A4 inducers or inhibitors will likely alter spebrutinib's exposure and could impact both
efficacy and toxicity. Furthermore, BTK inhibitors may inhibit the transport proteins P-glycoprotein (P-gp)
and Breast Cancer Resistance Protein (BCRP), which could increase the plasma concentrations of co-

administered drugs that are substrates for these transporters [5].

Experimental Protocol: Investigating Reactive
Metabolites

This protocol is adapted from a 2023 study that characterized spebrutinib metabolites [1].

Objective: To identify and characterize reactive intermediates of spebrutinib formed during in vitro

metabolism.

Materials:

e Test compound: Spebrutinib

¢ Biological system: Rat or human liver microsomes

e Trapping agents: Potassium cyanide (KCN) for iminium ions; Glutathione (GSH) for iminoquinones;
Methoxylamine for aldehydes.

e Equipment: LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

¢ Incubation:

o Prepare incubation mixtures containing liver microsomes (1 mg/mL protein concentration) and
Spebrutinib (5 uM) in phosphate buffer.
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o Include appropriate trapping agents in separate incubations.
o Start the reaction by adding a NADPH-regenerating system and incubate at 37°C.

e Sample Analysis:

o LC Conditions: Use a C18 column with a gradient elution of water (with 1% formic acid) and
acetonitrile over 55 minutes.

o MS Conditions: Operate the mass spectrometer in positive ESI mode. Use full scan and
MS/MS modes to characterize the metabolites and adducts based on their mass fragmentation
patterns.

¢ Data Interpretation:

o Identify potential metabolites by observing shifts in mass-to-charge ratio (m/z) relative to the
parent drug.

o Compare chromatograms from samples with and without trapping agents to confirm the
formation of specific adducts.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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and-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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